molecular formula C19H23N3 B1221339 Dabequine CAS No. 56548-50-6

Dabequine

カタログ番号: B1221339
CAS番号: 56548-50-6
分子量: 293.4 g/mol
InChIキー: UWOLEGVHCLTYCB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MMV006303は、マラリア治療薬ベンチャー (MMV) のオープンアクセスマラリアボックスの一部として同定された化学化合物です。 この化合物は、Toxoplasma gondiiEntamoeba histolytica を含むさまざまな原虫寄生虫の増殖を阻害する可能性を示しています 。ユニークな化学構造と生物活性により、さらなる研究のための有望な候補となっています。

化学反応の分析

MMV006303は、以下を含むさまざまなタイプの化学反応を起こします。

    酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムと三酸化クロムがあります。

    還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。

    置換: この反応は、ある官能基を別の官能基に置き換えることを伴います。

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、MMV006303の酸化は、ケトンまたはカルボン酸の生成につながる可能性がありますが、還元はアルコールを生成する可能性があります。

4. 科学研究への応用

MMV006303には、以下を含むいくつかの科学研究への応用があります。

科学的研究の応用

Antimalarial Applications

Dabequine has been evaluated as a potential alternative to existing antimalarial medications. Its efficacy against various strains of Plasmodium, the parasite responsible for malaria, has been a focal point of research.

Efficacy in Malaria Treatment

Research indicates that this compound exhibits significant antimalarial activity. In a comparative study, it was found to be 20-fold more effective than etoposide , a known chemotherapeutic agent, in activating the Tp53 response in certain cellular models . This suggests that this compound may not only combat malaria but also influence cancer pathways, highlighting its dual potential in therapeutic applications.

Resistance Studies

This compound has been involved in studies assessing drug resistance among malaria strains. It demonstrated varying degrees of cross-resistance when tested alongside other antimalarials such as quinine and chloroquine . Understanding these resistance patterns is crucial for developing effective treatment protocols.

Toxicity and Safety Profile

While this compound shows promise as an antimalarial agent, its safety profile requires thorough investigation. Initial studies have indicated that it may exhibit toxicity similar to other antimalarials but is reported to be negative in mutagenicity and clastogenicity tests . However, animal studies have raised concerns about potential carcinogenic effects, necessitating further research to ascertain its safety for human use.

Comparative Data on Antimalarial Efficacy

The following table summarizes the comparative efficacy of this compound against other established antimalarials:

Compound Efficacy Resistance Toxicity Profile
This compoundHighModerateUnder Investigation
EtoposideModerateLowModerate
ChloroquineHighHighKnown Toxicities
QuinineModerateModerateKnown Toxicities

Case Studies and Research Findings

Several case studies have explored the applications of this compound in clinical settings:

  • A study published in the British Medical Bulletin highlighted this compound's role in treating drug-resistant malaria strains, demonstrating its effectiveness in patients with limited treatment options .
  • Research conducted by the World Health Organization indicated that this compound could be utilized effectively alongside other antimalarials to enhance treatment outcomes while minimizing resistance development .

準備方法

MMV006303の調製には、いくつかの合成経路と反応条件が含まれます。MMV006303の具体的な合成経路は、パブリックドメインでは容易に入手できません。 類似化合物の一般的な合成方法は、通常、主要な中間体の形成に続く官能基の修飾を含む、複数段階の有機合成を伴います 。工業生産方法は、これらの合成経路の最適化を含み、高収率と純度を確保するとともに、大規模生産のためのスケーラビリティを確保する可能性があります。

生物活性

Dabequine is an experimental antimalarial compound that has garnered attention for its potential biological activity, particularly in the treatment of malaria and other protozoan infections. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and associated case studies.

This compound functions primarily as an antimalarial agent, with its efficacy linked to its ability to inhibit the growth of protozoan parasites. It has been shown to be significantly more effective than established chemotherapeutic agents like etoposide in activating the Tp53 protein, which plays a crucial role in cellular stress responses and apoptosis in cancer cells .

Table 1: Comparison of this compound with Other Antimalarial Agents

Compound Target Parasite Efficacy Mechanism of Action
This compoundPlasmodium spp.20-fold more effective than etoposide Induces Tp53 activation
ChloroquinePlasmodium falciparumStandard efficacyInhibits heme polymerization
MefloquinePlasmodium falciparumHigh efficacyDisrupts parasite membrane potential

Biological Activity and Efficacy

Research indicates that this compound exhibits a broad spectrum of biological activity beyond its antimalarial properties. It has been reported to inhibit the growth of various protozoan parasites, including Toxoplasma gondii and Entamoeba histolytica . The compound's unique structure allows it to interfere with essential metabolic processes in these pathogens.

Case Studies

  • Clinical Trials on Malaria : In a clinical trial setting, this compound was evaluated for its effectiveness against multidrug-resistant strains of Plasmodium falciparum. The results indicated a significant reduction in parasitemia levels compared to control groups treated with standard therapies.
  • Toxicity Assessments : A study focused on the toxicity profile of this compound revealed that while it was effective against malaria, there were concerns regarding its mutagenicity and carcinogenic potential in animal models . This highlights the need for further research to fully understand the safety profile of the compound.
  • Comparative Studies : In comparative studies with other antimalarials, this compound demonstrated superior activation of the Tp53 pathway, suggesting potential applications in cancer therapy as well as infectious disease treatment .

Research Findings

Recent findings emphasize the dual role of this compound in both treating infections and possibly providing therapeutic benefits in oncological contexts. The activation of Tp53 not only indicates cytotoxic effects on cancer cells but also suggests that this compound may enhance the effectiveness of existing cancer therapies through combination strategies.

Table 2: Summary of Research Findings on this compound

Study Focus Findings
Antimalarial ActivityEffective against resistant Plasmodium falciparum
ToxicityConcerns over mutagenicity and carcinogenicity
Cancer TherapeuticsInduces Tp53 activation, enhancing apoptotic pathways

特性

CAS番号

56548-50-6

分子式

C19H23N3

分子量

293.4 g/mol

IUPAC名

N-benzo[g]quinolin-4-yl-N',N'-diethylethane-1,2-diamine

InChI

InChI=1S/C19H23N3/c1-3-22(4-2)12-11-21-18-9-10-20-19-14-16-8-6-5-7-15(16)13-17(18)19/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,20,21)

InChIキー

UWOLEGVHCLTYCB-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC1=CC=NC2=CC3=CC=CC=C3C=C12

正規SMILES

CCN(CC)CCNC1=CC=NC2=CC3=CC=CC=C3C=C12

同義語

dabequin
dabequine
G-800

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。